molecular formula C7H12N2O3 B12602666 N-(acetylcarbamoyl)butanamide CAS No. 873972-81-7

N-(acetylcarbamoyl)butanamide

Cat. No.: B12602666
CAS No.: 873972-81-7
M. Wt: 172.18 g/mol
InChI Key: AGFANEASZMIBNE-UHFFFAOYSA-N
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Description

N-(acetylcarbamoyl)butanamide is an organic compound with the molecular formula C7H12N2O3. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its unique structure, which includes an acetylcarbamoyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acetylcarbamoyl)butanamide typically involves the reaction of butanamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butanamide+Acetic AnhydrideThis compound+Acetic Acid\text{Butanamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Butanamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(acetylcarbamoyl)butanamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanamide and acetic acid.

    Oxidation: It can undergo oxidation reactions to form corresponding oxides.

    Substitution: The acetylcarbamoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

    Hydrolysis: Butanamide and acetic acid.

    Oxidation: Corresponding oxides and other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(acetylcarbamoyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(acetylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simpler amide with similar structural features but lacking the acetylcarbamoyl group.

    Acetamide: Another amide with a smaller carbon chain and different functional properties.

    Propionamide: Similar to butanamide but with a shorter carbon chain.

Uniqueness

N-(acetylcarbamoyl)butanamide is unique due to its specific combination of an acetylcarbamoyl group and a butanamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

873972-81-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(acetylcarbamoyl)butanamide

InChI

InChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

AGFANEASZMIBNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NC(=O)C

Origin of Product

United States

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